molecular formula C13H13ClN2O3 B5533462 (5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5533462
M. Wt: 280.70 g/mol
InChI Key: RHHKOKMWWWLYBD-UXBLZVDNSA-N
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Description

(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves a multi-step process. The initial step often includes the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the 3-chloro-4-(propan-2-yloxy)phenyl group. The reaction conditions may vary, but common reagents include chlorinating agents and alkylating agents under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated control systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.

    Ringer’s Lactate Solution: Although not structurally similar, it is used for comparison in terms of its application in medicine.

Uniqueness

(5E)-5-{[3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHKOKMWWWLYBD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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